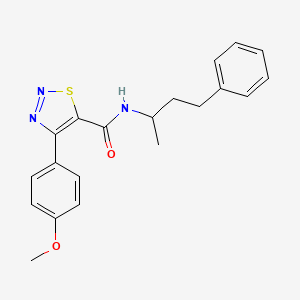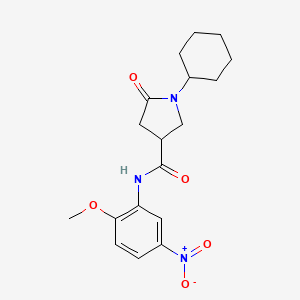![molecular formula C23H24N4O2 B11012495 1-oxo-2-(propan-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11012495.png)
1-oxo-2-(propan-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-oxo-2-(propan-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoquinoline core, a benzimidazole moiety, and multiple isopropyl groups.
Preparation Methods
The synthesis of 1-oxo-2-(propan-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydroisoquinoline-4-carboxamide involves several steps, including the formation of the isoquinoline and benzimidazole rings, followed by their coupling and functionalization. Common synthetic routes may involve:
Formation of Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Formation of Benzimidazole Moiety: This can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling and Functionalization:
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-oxo-2-(propan-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-oxo-2-(propan-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 1-oxo-2-(propan-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydroisoquinoline-4-carboxamide include other isoquinoline and benzimidazole derivatives. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of isoquinoline and benzimidazole units, along with the presence of isopropyl groups, which may confer distinct properties and applications.
References
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-oxo-2-propan-2-yl-N-(2-propan-2-yl-3H-benzimidazol-5-yl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N4O2/c1-13(2)21-25-19-10-9-15(11-20(19)26-21)24-22(28)18-12-27(14(3)4)23(29)17-8-6-5-7-16(17)18/h5-14H,1-4H3,(H,24,28)(H,25,26) |
InChI Key |
LAUGXODQANDDSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CN(C(=O)C4=CC=CC=C43)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Dimethoxy-6-[3-(morpholin-4-yl)-3-oxopropyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B11012413.png)
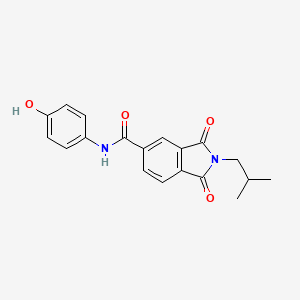


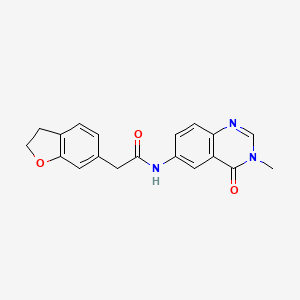
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide](/img/structure/B11012434.png)
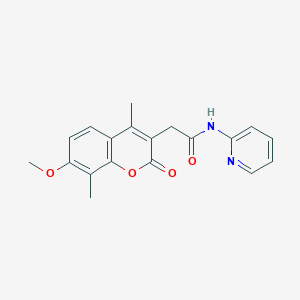
![1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11012452.png)
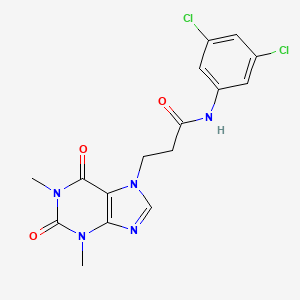
![(2S)-({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid](/img/structure/B11012457.png)
![3-methyl-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-2-nitrobenzamide](/img/structure/B11012458.png)
![N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B11012468.png)
